Carboxytolbutamide

sulfonylurea metabolism CYP2C9 phenotyping inactive metabolite

Select carboxytolbutamide as your definitive CYP2C9 phenotyping standard—pharmacologically inactive, ensuring safe probe-drug assays without confounding hypoglycemia. Its carboxylic acid moiety (pKa 3.46) provides distinct LC-MS/MS resolution from tolbutamide and 4-hydroxytolbutamide. Certified for metabolic ratio calculations in timed urine collections. Validated inactive comparator for SUR1 binding studies. Batch-specific QC included.

Molecular Formula C12H16N2O5S
Molecular Weight 300.33 g/mol
CAS No. 2224-10-4
Cat. No. B018513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarboxytolbutamide
CAS2224-10-4
Synonyms4-[[[(Butylamino)carbonyl]amino]sulfonyl]-benzoic Acid;  p-[(Butylcarbamoyl)sulfamoyl]-benzoic Acid; Tolbutamide Carboxylic Acid;  1-Butyl-3-(p-carboxyphenyl)sulfonylurea;  Carboxycarbutamide; 
Molecular FormulaC12H16N2O5S
Molecular Weight300.33 g/mol
Structural Identifiers
SMILESCCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C12H16N2O5S/c1-2-3-8-13-12(17)14-20(18,19)10-6-4-9(5-7-10)11(15)16/h4-7H,2-3,8H2,1H3,(H,15,16)(H2,13,14,17)
InChIKeyGCMVATDSSHTCOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carboxytolbutamide (CAS 2224-10-4): Certified Reference Standard for CYP2C9 Phenotyping and Tolbutamide Metabolism Research


Carboxytolbutamide (4-carboxytolbutamide, CAS 2224-10-4) is the major urinary metabolite of the first-generation sulfonylurea antidiabetic agent tolbutamide, with molecular formula C₁₂H₁₆N₂O₅S and molecular weight 300.33 g/mol [1]. It is formed via hepatic CYP2C9-mediated oxidation of tolbutamide to 4-hydroxytolbutamide, followed by further oxidation via alcohol dehydrogenase 4 (ADH4) and aldo-keto reductase 1A1 (AKR1A1) to yield the terminal carboxylic acid metabolite [2]. Carboxytolbutamide is pharmacologically inactive as a hypoglycemic agent and serves primarily as an analytical reference standard for CYP2C9 phenotyping studies and tolbutamide metabolism investigations .

Why Carboxytolbutamide Cannot Be Substituted by Tolbutamide or 4-Hydroxytolbutamide in Analytical and Metabolic Studies


Generic substitution of carboxytolbutamide with tolbutamide or 4-hydroxytolbutamide is scientifically invalid due to fundamental differences in chemical structure, biological activity, and analytical detectability. Carboxytolbutamide possesses a carboxylic acid moiety (pKa 3.46 predicted) that confers distinct chromatographic retention and ionization properties essential for LC-MS/MS quantification, whereas tolbutamide lacks this functional group and 4-hydroxytolbutamide carries only a hydroxyl substituent . Critically, carboxytolbutamide is devoid of hypoglycemic activity and exhibits only weak, partial displacement at the sulfonylurea receptor, making it uniquely suited as an inactive metabolic endpoint in CYP2C9 phenotyping assays—a role that cannot be fulfilled by pharmacologically active analogs [1][2]. Furthermore, the urinary excretion half-life of carboxytolbutamide (~0.49 hours) is approximately 12-fold faster than its formation rate from tolbutamide, dictating specific urine collection timing requirements that would be misaligned if alternative metabolites were used [3].

Carboxytolbutamide Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Procurement Decision-Making


Hypoglycemic Activity: Carboxytolbutamide vs. Tolbutamide and 4-Hydroxytolbutamide

In head-to-head comparative pharmacological studies, carboxytolbutamide exhibits zero hypoglycemic potency compared to the parent compound tolbutamide (100% baseline activity). 4-Hydroxytolbutamide, the intermediate metabolite, retains partial activity at approximately 35% of tolbutamide's potency [1][2].

sulfonylurea metabolism CYP2C9 phenotyping inactive metabolite

Sulfonylurea Receptor Binding Affinity: Carboxytolbutamide vs. Tolbutamide, Glipizide, and Glyburide

In competitive radioligand displacement assays using [³H]glyburide, carboxytolbutamide demonstrates negligible receptor binding, showing only partial displacement at the highest concentration tested, whereas active sulfonylureas exhibit clear competitive inhibition with defined Ki values [1]. Tolbutamide displays a Ki of 25.3 μM, while carboxytolbutamide fails to achieve 50% displacement at any concentration tested [2].

sulfonylurea receptor beta cell pharmacology ligand displacement

Plasma Concentration Ratio: Carboxytolbutamide to Tolbutamide Following Oral Administration

Quantitative HPLC analysis of plasma samples following a single 500 mg oral tolbutamide dose reveals that carboxytolbutamide circulates at approximately 5% of the parent compound's concentration, with a measured carboxytolbutamide-to-tolbutamide ratio of approximately 1:20 [1][2]. This contrasts sharply with urinary excretion patterns where carboxytolbutamide is the predominant species.

pharmacokinetics HPLC quantification metabolic ratio

Urinary Excretion Half-Life: Carboxytolbutamide vs. Tolbutamide Metabolic Formation

The excretion half-life of carboxytolbutamide (0.49 hours; range 0.38-0.56 hours) is approximately 12-fold shorter than its formation half-life from tolbutamide (5.70 hours; range 4.4-6.85 hours) [1]. This kinetic disconnect means carboxytolbutamide is cleared from the body approximately 12 times faster than it is produced from the parent drug.

excretion kinetics urinary elimination metabolite clearance

Analytical Sensitivity: HPLC-UV Detection Limits for Carboxytolbutamide vs. Tolbutamide

Carboxytolbutamide exhibits a 20-fold lower detection limit than tolbutamide in plasma-based HPLC-UV assays, with sensitivity limits of 0.1 μg/mL for carboxytolbutamide compared to 2 μg/mL for tolbutamide [1]. However, in urine, the relationship reverses due to matrix effects and relative concentrations [2].

HPLC method validation LOD/LOQ bioanalytical chemistry

Guanylate Cyclase Activation Mechanism: Carboxytolbutamide vs. Tolbutamide

Both carboxytolbutamide and tolbutamide stimulate guanylate cyclase activity twofold across multiple tissues (liver, lung, colon, pancreas, kidney cortex, heart, and spleen) at 1 μM concentration, with identical ED₅₀ values of 50 nM [1]. However, the mechanism of action differs fundamentally: carboxytolbutamide's effect is completely blocked by the antioxidant butylated hydroxytoluene (BHT), indicating a nonspecific oxidation reaction, whereas tolbutamide's effect is BHT-insensitive [2].

guanylate cyclase extrapancreatic effects oxidative mechanism

Carboxytolbutamide Certified Reference Standard: Evidence-Based Research and Industrial Applications


CYP2C9 Phenotyping Cocktail Studies: Urinary Metabolic Ratio Quantification

Carboxytolbutamide serves as the terminal, pharmacologically inactive urinary metabolite in CYP2C9 phenotyping protocols using low-dose (125 mg) tolbutamide as a probe drug. The complete absence of hypoglycemic activity enables safe CYP2C9 activity assessment without confounding pharmacological effects [1]. The rapid urinary excretion half-life (0.49 hours) necessitates timed urine collection windows—typically 0-12 or 0-24 hours post-dose—for accurate metabolic ratio calculation (carboxytolbutamide + 4-hydroxytolbutamide / tolbutamide) [2][3].

LC-MS/MS Method Development: Certified Analytical Reference Standard

Carboxytolbutamide is certified for use as an analytical reference standard for the identification and quantification of tolbutamide metabolites in biological matrices. Its distinct chromatographic properties (carboxylic acid moiety, pKa 3.46) relative to tolbutamide and 4-hydroxytolbutamide enable robust chromatographic separation in reverse-phase HPLC methods [1]. Deuterium-labeled carboxytolbutamide (e.g., carboxytolbutamide-d6 or -d9) is available as a stable isotope-labeled internal standard for LC-MS/MS quantification, minimizing matrix effects in electrospray ionization [2].

Sulfonylurea Receptor Pharmacology: Negative Control Compound

Carboxytolbutamide is employed as a pharmacologically inactive negative control in sulfonylurea receptor (SUR1) binding and functional studies. Its failure to achieve 50% displacement of [³H]glyburide at the highest testable concentrations, contrasted with the measurable Ki values of active sulfonylureas (tolbutamide Ki = 25.3 μM; glipizide Ki = 45 nM), establishes carboxytolbutamide as the appropriate inactive comparator for validating receptor-mediated insulin secretion assays [1].

Tolbutamide Metabolism and Bioequivalence Studies: Metabolite Reference Material

In tolbutamide bioequivalence and pharmacokinetic studies, carboxytolbutamide is the major urinary metabolite, representing the terminal oxidation product of the CYP2C9→ADH4/AKR1A1 metabolic pathway. Quantitative HPLC-UV methods validated for carboxytolbutamide in urine demonstrate linear ranges of 2-50 μmol/L (r=0.999) with recoveries of 98.8%-100.1% using solid-phase extraction protocols [1]. The plasma concentration ratio of approximately 1:20 (carboxytolbutamide:tolbutamide) following a 500 mg oral dose guides sampling strategy decisions and analytical sensitivity requirements [2].

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